3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine
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Overview
Description
3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring. This compound is characterized by the presence of chlorine and iodine atoms at specific positions on the pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridazine with iodine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities for various applications. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-iodopyrrolo[1,2-B]pyridazine
- 3-Bromo-5,7-diiodopyrrolo[1,2-B]pyridazine
- 3-Chloro-5,7-dibromopyrrolo[1,2-B]pyridazine
Uniqueness
3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C7H3ClI2N2 |
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Molecular Weight |
404.37 g/mol |
IUPAC Name |
3-chloro-5,7-diiodopyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H3ClI2N2/c8-4-1-6-5(9)2-7(10)12(6)11-3-4/h1-3H |
InChI Key |
XXDJPWGRCNHSAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN2C1=C(C=C2I)I)Cl |
Origin of Product |
United States |
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